molecular formula C14H20N2S B1441270 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane CAS No. 710268-50-1

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane

Cat. No.: B1441270
CAS No.: 710268-50-1
M. Wt: 248.39 g/mol
InChI Key: YZPZCDOJDXFOCJ-UHFFFAOYSA-N
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Description

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is a heterocyclic compound that features a spiro structure, incorporating both sulfur and nitrogen atoms within its ring system. This compound is of interest due to its potential pharmacological activities, particularly in the field of anti-ulcer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane typically involves a one-pot three-component condensation reaction. This process includes the reaction of N-benzylpiperidone, an appropriate amine, and thioglycolic acid in toluene under reflux conditions. A Dean-Stark trap is used to remove water during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane has been investigated for its potential as an anti-ulcer agent. Studies have shown that derivatives of this compound exhibit significant anti-ulcer activity, comparable to that of omeprazole . This makes it a promising candidate for further research in the development of new anti-ulcer medications.

In addition to its pharmacological applications, this compound may also be of interest in other fields such as:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the interactions of sulfur and nitrogen-containing heterocycles with biological systems.

    Industry: As a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane exerts its anti-ulcer effects involves the inhibition of gastric acid secretion. This is achieved through the modulation of specific molecular targets and pathways within the stomach lining. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with proton pumps or other enzymes involved in acid production .

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
  • 8-Benzyl-4-[2-(dimethylamino)ethyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
  • 4,8-Dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
  • 8-Benzyl-4-[3-(dibutylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one

Uniqueness

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms within the ring system can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .

Biological Activity

Overview

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decane is a heterocyclic compound notable for its spiro structure, which includes both sulfur and nitrogen atoms. This compound has garnered attention for its potential pharmacological applications, particularly as an anti-ulcer agent . The following sections summarize the biological activity, mechanisms of action, and relevant research findings related to this compound.

1. Anti-Ulcer Activity

Research indicates that this compound exhibits significant anti-ulcer properties. In studies comparing its efficacy to that of established anti-ulcer medications like omeprazole, it was found to provide comparable protective effects against gastric ulcers. This suggests a potential therapeutic application for gastrointestinal disorders.

CompoundActivity TypeComparison
This compoundAnti-ulcerComparable to omeprazole

The exact mechanism through which this compound exerts its anti-ulcer effects is still under investigation. Preliminary findings suggest that it may interact with various enzymes and proteins involved in gastric acid secretion and mucosal protection.

  • Enzyme Interaction : The compound has been shown to inhibit specific enzymes that play a role in gastric acid production.
  • Cellular Effects : It impacts cell signaling pathways related to inflammation and cell survival, potentially enhancing mucosal defense mechanisms.

Case Study 1: Efficacy in Animal Models

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in ulcer incidence compared to control groups. The study measured both the number of ulcers and the severity of gastric lesions.

Case Study 2: Biochemical Analysis

In vitro studies revealed that the compound interacts with metabolic pathways by modulating enzyme activity. Specifically, it was noted that:

  • Inhibition of Metabolic Enzymes : The compound inhibited enzymes associated with pro-inflammatory pathways.
  • Gene Expression Modulation : It influenced the expression levels of genes related to cellular stress responses and apoptosis.

Summary of Findings

The biological activity of this compound highlights its potential as a therapeutic agent in treating gastric ulcers. Its mechanisms involve enzyme inhibition and modulation of cellular signaling pathways, leading to enhanced gastric mucosal protection.

Properties

IUPAC Name

8-benzyl-1-thia-4,8-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c1-2-4-13(5-3-1)12-16-9-6-14(7-10-16)15-8-11-17-14/h1-5,15H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPZCDOJDXFOCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NCCS2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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